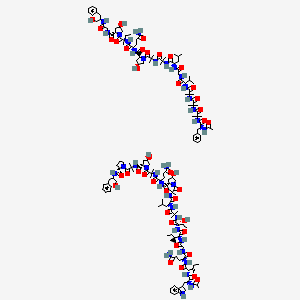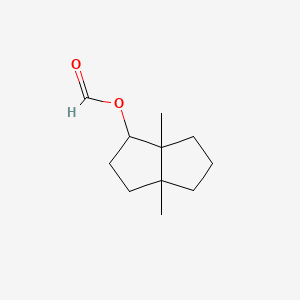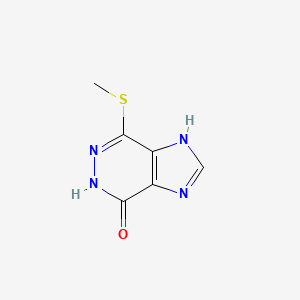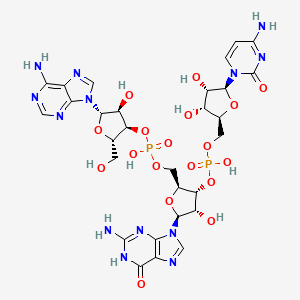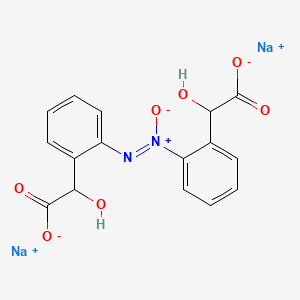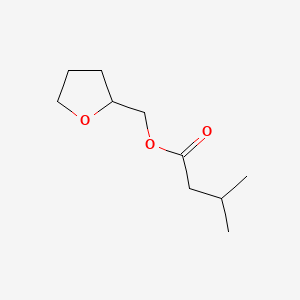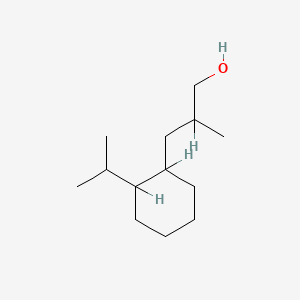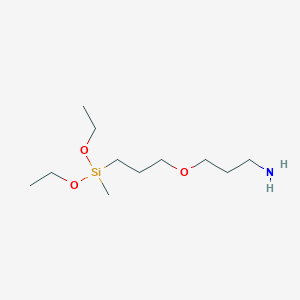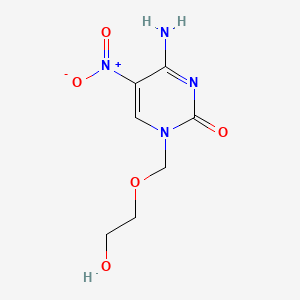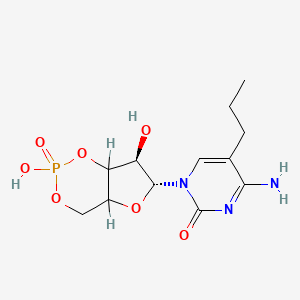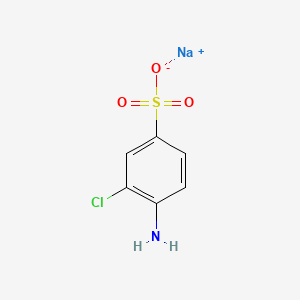
Sodium 3-chlorosulphanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chlorosulphanilate, also known as sodium 4-amino-3-chloro-benzenesulfonate, is a chemical compound with the molecular formula C6H5ClNNaO3S and a molecular weight of 229.6166 g/mol . This compound is characterized by the presence of a sulfonate group, an amino group, and a chlorine atom attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chlorosulphanilate typically involves the sulfonation of 3-chloroaniline followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 3-chloroaniline is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction mixture is then purified through crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-chlorosulphanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 3-chlorosulphanilate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-chlorosulphanilate involves its interaction with specific molecular targets and pathways. The sulfonate group allows it to act as a surfactant, reducing surface tension and enhancing solubility. The amino group can participate in hydrogen bonding and other interactions, making it useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: An anionic agent used in the preparation of negatively charged probe particles.
Sodium 4-amino-3-chloro-benzenesulfonate: Another name for sodium 3-chlorosulphanilate, highlighting its structural similarity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
84000-87-3 |
|---|---|
Molecular Formula |
C6H5ClNNaO3S |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;4-amino-3-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
PBOKCLUAFLDYTP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




